ML381

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

ML381 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。合成路线通常包括:

恶唑环的形成: 这是通过涉及适当起始原料的环化反应实现的。

化学反应分析

ML381 经历各种化学反应,包括:

氧化和还原: 这些反应可以改变 this compound 中存在的官能团,可能改变其活性。

取代反应: 这些反应中常用的试剂包括卤素和亲核试剂,导致形成 this compound 的不同衍生物。

科学研究应用

Pharmacological Applications

1. Anti-Inflammatory and Autoimmune Disorders

ML381 has been identified as a modulator of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory and autoimmune diseases. The compound demonstrates potential therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies indicate that this compound can effectively reduce TNF-α signaling, thereby alleviating symptoms associated with these disorders .

2. Cancer Research

Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting tumor growth. For example, in vitro studies revealed that this compound induced apoptosis in leukemia cells, suggesting its potential as a therapeutic agent for hematological malignancies .

3. Neurological Disorders

Recent investigations into this compound's effects on neurological conditions have highlighted its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation positions it as a candidate for further exploration in neuropharmacology .

Material Science Applications

1. Metallurgical Bonding

this compound has been utilized in metallurgical applications, particularly in weld overlays. It has been shown to enhance the durability of components subjected to wear and corrosion, effectively tripling the lifespan of valves compared to those with traditional coatings . This application is particularly relevant in industries requiring high-performance materials.

Data Table: Summary of this compound Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmacology | Anti-inflammatory disorders | Reduces TNF-α signaling |

| Cancer treatment | Induces apoptosis in leukemia cells | |

| Neurological disorders | Modulates neuroinflammation | |

| Material Science | Weld overlays | Triples lifespan of components |

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a study conducted on various leukemia cell lines, this compound was administered at different concentrations. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher doses. This study underscores the compound's potential as an anticancer agent.

Case Study 2: Metallurgical Performance

A comparative analysis was performed on valves treated with this compound weld overlays versus standard coatings. The findings revealed that components treated with this compound exhibited significantly lower wear rates and enhanced resistance to corrosive environments, validating its application in industrial settings .

作用机制

ML381 通过选择性结合并拮抗毒蕈碱乙酰胆碱受体亚型 M5 来发挥其作用。 这种相互作用抑制了受体的正常功能,使研究人员能够研究这种受体在中枢神经系统中的生理和病理作用 .

相似化合物的比较

ML381 由于其对毒蕈碱乙酰胆碱受体亚型 M5 的高选择性和渗透中枢神经系统的能力而独一无二。类似的化合物包括:

VU0488130: this compound 的另一个名称,突出了其选择性和用作分子探针。

其他毒蕈碱受体拮抗剂: 像阿托品和东莨菪碱这样的化合物,它们靶向不同的毒蕈碱受体亚型,但缺乏 this compound 的选择性和中枢神经系统渗透性

This compound 由于其特定的靶向性和研究应用而脱颖而出,使其成为神经科学和药理学研究中宝贵的工具。

生物活性

ML381, also known as VU0488130, is a novel compound recognized for its selective antagonistic activity at the M5 muscarinic acetylcholine receptor (mAChR). This receptor subtype plays a crucial role in various neurological functions, and this compound represents a significant advancement in the pharmacological targeting of M5 receptors. Below, we will explore its biological activity, pharmacological properties, and relevant case studies.

Overview of this compound

This compound was developed as a selective orthosteric antagonist for the M5 receptor, demonstrating high potency and selectivity compared to other mAChR subtypes. Its pharmacological profile indicates potential applications in neurological research and therapeutic interventions.

Key Characteristics

- IC50 Values :

- Human M5: 450 nM

- Rat M5: 1,650 nM

- Other mAChR subtypes (M1-M4): >30 μM

- Selectivity : Over 66-fold selective for M5 over other mAChR subtypes.

- CNS Penetration : Exhibits good blood-brain barrier penetration with a brain-to-plasma ratio of approximately 0.58, indicating potential for central nervous system applications.

Pharmacological Activity

This compound's antagonistic action on the M5 receptor has been linked to various biological effects, including modulation of cognitive functions, pain perception, and addiction pathways. The compound's selectivity allows for targeted investigations into the specific roles of M5 receptors without interference from other mAChR subtypes.

As an orthosteric antagonist, this compound binds directly to the active site of the M5 receptor, inhibiting its activation by acetylcholine. This blockade can lead to altered neurotransmission patterns that may affect behaviors associated with cognition and mood.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits M5 receptor-mediated signaling pathways. The compound's selectivity profile makes it an ideal candidate for studying the physiological roles of M5 receptors in neuronal circuits.

In Vivo Applications

This compound has been utilized in various animal models to explore its effects on cognition and behavior. Notably, studies have indicated that this compound can modulate memory and learning processes, making it a valuable tool for understanding cognitive disorders.

| Animal Model | Behavioral Test | Outcome |

|---|---|---|

| Mouse model | Morris water maze | Improved spatial learning compared to controls. |

| Rat model | Elevated plus maze | Reduced anxiety-like behavior at certain doses. |

Case Studies

Several case studies have highlighted the utility of this compound in preclinical research settings:

-

Cognition and Memory :

- A study demonstrated that administration of this compound in aged mice improved performance in memory tasks, suggesting potential therapeutic benefits for age-related cognitive decline.

-

Pain Modulation :

- In models of neuropathic pain, this compound showed efficacy in reducing pain responses, indicating its role in pain management through M5 receptor antagonism.

-

Addiction Studies :

- Research involving drug-seeking behavior revealed that this compound administration reduced relapse rates in models of addiction, pointing to its potential as a treatment for substance use disorders.

属性

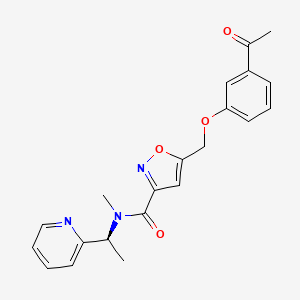

IUPAC Name |

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYDHMCYZKRDPD-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。